molecular formula C13H10BrCl B7996833 3-Bromo-3'-chloro-6'-methylbiphenyl CAS No. 1443328-14-0

3-Bromo-3'-chloro-6'-methylbiphenyl

Cat. No.: B7996833
CAS No.: 1443328-14-0
M. Wt: 281.57 g/mol
InChI Key: CGCKQYIBZLGXKT-UHFFFAOYSA-N
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Description

3-Bromo-3’-chloro-6’-methylbiphenyl is an organic compound with the molecular formula C₁₃H₁₀BrCl. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond. The presence of bromine, chlorine, and methyl groups on the biphenyl structure makes this compound interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-3’-chloro-6’-methylbiphenyl can be synthesized through a series of halogenation and methylation reactions. One common method involves the bromination of 3-chloro-6-methylbiphenyl using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’-chloro-6’-methylbiphenyl may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-6’-methylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

Major Products Formed

    Substitution: Formation of 3-hydroxy-3’-chloro-6’-methylbiphenyl.

    Oxidation: Formation of 3-bromo-3’-chloro-6’-methylbenzoic acid.

    Reduction: Formation of 3-methylbiphenyl.

Scientific Research Applications

3-Bromo-3’-chloro-6’-methylbiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-6’-methylbiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-3’-chloro-4’-methylbiphenyl
  • 3-Bromo-3’-fluoro-6’-methylbiphenyl
  • 3-Chloro-3’-bromo-6’-methylbiphenyl

Uniqueness

3-Bromo-3’-chloro-6’-methylbiphenyl is unique due to the specific positions of the bromine, chlorine, and methyl groups on the biphenyl structure. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

2-(3-bromophenyl)-4-chloro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(14)7-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCKQYIBZLGXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266677
Record name 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443328-14-0
Record name 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443328-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 3′-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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